

JAB-3068: A Technical Overview of a First-Generation Allosteric SHP2 Inhibitor

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Compound of Interest		
Compound Name:	JAB-3068	
Cat. No.:	B10824661	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of **JAB-3068** has been discontinued by Jacobio Pharmaceuticals in favor of a second-generation inhibitor, JAB-3312. As a result, publicly available in-depth preclinical data and detailed experimental protocols for **JAB-3068** are limited. This guide provides a comprehensive overview based on the available information.

Executive Summary

JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the SHP2-mediated MAPK pathway is a key driver in various human cancers, making it a compelling target for therapeutic intervention. JAB-3068 was developed to inhibit SHP2 activity, thereby blocking downstream signaling and impeding the proliferation of cancer cells dependent on this pathway.[2] Additionally, JAB-3068 has been suggested to possess immunomodulatory properties by enhancing the anti-tumor activity of CD8+ T cells.[3]

Core Mechanism of Action

JAB-3068 functions as an allosteric inhibitor of SHP2.[3] Unlike active-site inhibitors, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state. This mechanism prevents the dephosphorylation of

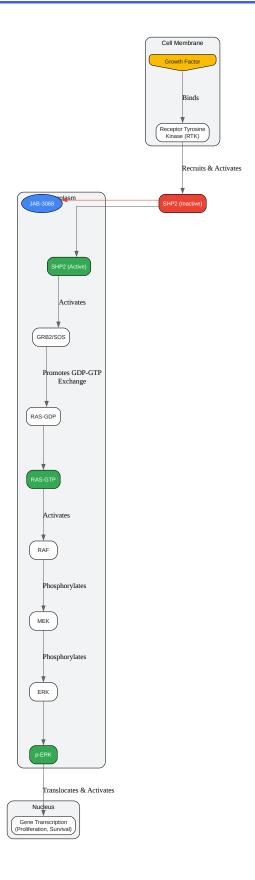


SHP2 substrates, which is a crucial step in the activation of the RAS-MAPK signaling cascade. The inhibition of SHP2 by **JAB-3068** leads to the suppression of downstream signaling, most notably a reduction in the phosphorylation of ERK (p-ERK), a key effector in the MAPK pathway.[4]

The SHP2 Signaling Pathway and Point of Intervention

SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. **JAB-3068** intervenes by locking SHP2 in its inactive conformation, thus preventing the initiation of this signaling cascade.





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Figure 1: JAB-3068 Mechanism in the SHP2 Signaling Pathway



Quantitative Data

Detailed preclinical quantitative data for **JAB-3068** is not extensively available in the public domain. The following table summarizes the known values.

Parameter	Value	Target/Cell Line	Reference
Biochemical IC50	25.8 nM	SHP2	Not publicly available
Cellular IC50	2.17 μΜ	KYSE-520 (Esophageal Squamous Cell Carcinoma)	Not publicly available
Clinical Dose Range	50-300 mg QD	Advanced Solid Tumors	

Experimental Protocols

Specific, detailed experimental protocols for **JAB-3068** have not been publicly released. However, based on standard methodologies for the characterization of SHP2 inhibitors, the following outlines the likely experimental approaches that were used.

Biochemical Assays (General Protocol)

Objective: To determine the in vitro potency of JAB-3068 against purified SHP2 enzyme.

- Enzyme: Recombinant human SHP2 protein.
- Substrate: A synthetic phosphopeptide, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
- Assay Principle: The phosphatase activity of SHP2 is measured by the dephosphorylation of the substrate, leading to a fluorescent signal.
- Procedure:
 - SHP2 enzyme is incubated with varying concentrations of JAB-3068 in an assay buffer.



- The substrate is added to initiate the reaction.
- The reaction is incubated at a controlled temperature.
- The fluorescence signal is measured using a plate reader.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays (General Protocol)

Objective: To assess the effect of **JAB-3068** on SHP2 signaling and cell proliferation in cancer cell lines.

- Cell Lines: Cancer cell lines with known dependence on the MAPK pathway (e.g., KRAS-mutant cell lines).
- · Western Blotting for p-ERK:
 - Cells are treated with a range of JAB-3068 concentrations.
 - Cell lysates are prepared and subjected to SDS-PAGE.
 - Proteins are transferred to a membrane and probed with antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).
 - The intensity of the bands is quantified to determine the reduction in p-ERK levels.
- Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):
 - Cells are seeded in 96-well plates and treated with various concentrations of JAB-3068.
 - After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability is added.
 - The signal (absorbance or luminescence) is read, and IC50 values are determined.

In Vivo Efficacy Studies (General Protocol)







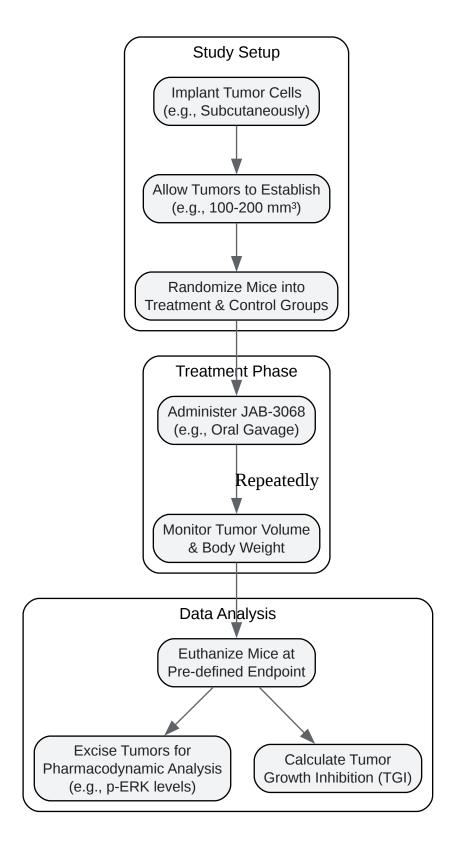
Objective: To evaluate the anti-tumor activity of **JAB-3068** in animal models.

 Animal Model: Immunocompromised mice bearing xenograft tumors from human cancer cell lines.

• Procedure:

- Tumor cells are implanted subcutaneously into the mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **JAB-3068** is administered orally at various doses and schedules.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-ERK).





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Figure 2: Generalized Workflow for a Xenograft Efficacy Study



Clinical Development and Discontinuation

JAB-3068 entered a Phase 1/2a clinical trial (NCT03565003) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[5] [6][7] The study explored various dosing schedules, including once daily, twice daily, and every other day.[5] While monotherapy studies identified a maximum tolerated dose (MTD) and a recommended Phase II dose (RP2D), Jacobio Pharmaceuticals ultimately decided to discontinue the development of JAB-3068.[8][9] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.

Conclusion

JAB-3068 was a pioneering effort in the development of allosteric SHP2 inhibitors. Its mechanism of action, centered on the inhibition of the critical SHP2-MAPK signaling axis, laid the groundwork for subsequent, improved therapeutic agents. While the discontinuation of its development limits the availability of comprehensive data, the foundational understanding of its biological activity remains valuable for researchers in the field of targeted cancer therapy. The focus of SHP2 inhibition has now shifted to next-generation molecules with potentially enhanced efficacy and safety profiles.

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